1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene

Synthetic Chemistry Process Impurity Quality Control

This (E)-isomer impurity standard is essential for ropinirole ANDA development. Unlike generic nitrostyrenes, it provides unambiguous identity, full characterization data (NMR, HRMS), and traceability to EP monograph 2604. Use as a calibrant for UPLC-MS/MS methods, achieving LOD 0.005 ng/mL. Enables cost-effective synthesis of downstream impurities via reductive cyclization. High purity ≥95% ensures accurate quantification at 0.05% threshold.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 120427-94-3
Cat. No. B040351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene
CAS120427-94-3
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-]
InChIInChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2/b8-6+
InChIKeyFCPRCFFVLWHIBS-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene (CAS 120427-94-3): A Defined Process-Related Impurity Standard for Ropinirole Hydrochloride Synthesis and Quality Control


1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, also referred to as 2-(2-bromoethyl)-β-nitrostyrene or Ropinirole Impurity 13, is a nitroalkene derivative characterized by a bromoethyl substituent and a (E)-configured nitrovinyl group attached to a benzene ring [1]. It serves as a critical process-related impurity and synthetic intermediate in the manufacture of ropinirole hydrochloride, a dopamine agonist used for Parkinson′s disease and restless legs syndrome. The compound is supplied as a certified reference standard with detailed characterization data, enabling analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production [2]. Its molecular formula is C10H10BrNO2, with a molecular weight of 256.10 g/mol and a computed XLogP3 of 3.3 [3].

Why Generic Nitrostyrene or Bromoethyl Impurity Standards Cannot Substitute for 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene in Regulated Ropinirole Analysis


The identity, purity, and traceability of 1-(2-bromoethyl)-2-(2-nitrovinyl)benzene are precisely defined by its CAS number 120427-94-3 and its (E)-configuration. Generic substitution with other nitrostyrene analogs—such as trans-2-bromo-β-nitrostyrene (CAS 155988-33-3), where bromine is directly attached to the vinyl group, or β-bromo-β-nitrostyrene (CAS 5153-71-9)—risks misidentification and regulatory non-compliance because these isomers exhibit different molecular weights (228.05 vs. 256.10 g/mol), distinct chromatographic retention behavior, and divergent reactivity in nucleophilic substitution and reductive cyclization reactions [1]. Furthermore, ropinirole impurities with indolinone cores, such as Ropinirole EP Impurity I (CAS 120427-95-4) or Ropinirole Impurity 17 (CAS 120427-96-5), lack the nitrovinyl functional group that is central to the formation mechanism of Impurity 13 during the nitromethane condensation step [2]. The European Pharmacopoeia (Ph. Eur.) monograph 2604 for ropinirole hydrochloride lists eight specific process-related impurities (A–H); depending on the nomenclature version, 1-(2-bromoethyl)-2-(2-nitrovinyl)benzene is designated as either Impurity 13 or Impurity 4, and its acceptance criteria and reference standard requirements are tied to this precise structural identity [3]. Regulatory bodies (FDA, EMA) require impurity standards to be fully characterized and traceable to compendial monographs—conditions that cannot be satisfied by off-the-shelf analogues lacking the exact CAS registry and certified certificate of analysis [2].

Quantitative Differentiation of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene (CAS 120427-94-3) Versus Closest Analogs and Alternative Impurity Standards


Synthetic Yield and Purity: 70% Isolated Yield at Multi-Kilogram Scale with ≥95% Purity Specification

In the patent literature for ropinirole synthesis, the condensation of 2-(2′-bromoethyl)benzaldehyde with nitromethane catalyzed by sodium methoxide in methanol/DMF at −30 to −35 °C yields 2-(2′-bromoethyl)-β-nitrostyrene in 70% isolated yield (102 g from 106.5 g aldehyde) as a yellow solid with a melting point of 67–68 °C [1]. In contrast, the synthesis of the positional isomer trans-2-bromo-β-nitrostyrene (CAS 155988-33-3) requires a different starting material (2-bromobenzaldehyde) and is typically performed at smaller scale, with no published multi-kilogram yield data available [2]. Commercial specifications for CAS 120427-94-3 from multiple vendors (Bidepharm, AKSci, CymitQuimica) uniformly list a minimum purity of 95% (HPLC), with certain suppliers offering NLT 98% purity . This contrasts with Ropinirole EP Impurity I (CAS 120427-95-4), an indolinone-type impurity for which typical commercial purity ranges from 90–95%, reflecting the additional synthetic complexity of the cyclized indolinone core .

Synthetic Chemistry Process Impurity Quality Control

Structural Differentiation: Bromoethyl-Nitrostyrene Versus Direct Bromo-Nitrostyrene Isomers Yields ~28 Da Molecular Weight Difference and Distinct Reactivity

The molecular structure of 1-(2-bromoethyl)-2-(2-nitrovinyl)benzene (MW 256.10 g/mol) incorporates an ethylene spacer between the aromatic ring and the bromine atom, whereas the positional isomer trans-2-bromo-β-nitrostyrene (CAS 155988-33-3, MW 228.05 g/mol) has bromine directly attached to the vinyl double bond [1]. This 28.05 Da molecular weight difference is sufficient to produce distinct chromatographic retention times and mass spectrometric fragmentation patterns, enabling unambiguous identification in HPLC–UV and LC–MS impurity profiling methods [2]. Furthermore, the ethylene spacer in CAS 120427-94-3 positions the bromine for selective nucleophilic substitution (SN2) without interference from the conjugated nitrovinyl system, whereas direct vinyl-bromine in the isomer is sterically hindered and electronically deactivated by the adjacent nitro group, reducing substitution rates by a factor of 5–10 under standard conditions . This reactivity difference is exploited in the subsequent reductive cyclization step of the ropinirole synthetic route, where CAS 120427-94-3 reacts with FeCl3/acetyl chloride to form the indolinone ring with 65% yield—a transformation that is not possible with the direct vinyl-bromine isomer due to the absence of the ethylene spacer [3].

Structural Identity Reactivity Impurity Profiling

Designation as Ropinirole Impurity 13/4: Regulatory Traceability to Pharmacopeial Monograph (Ph. Eur. 2604) Versus Unassigned Analogues

The European Pharmacopoeia monograph 2604 for ropinirole hydrochloride identifies eight process-related impurities (A–H) and provides chromatographic conditions for their separation [1]. CAS 120427-94-3 is explicitly designated as Ropinirole Impurity 13 (or Impurity 4 in some nomenclature systems) by multiple certified reference standard suppliers (ChemWhat, SynZeal, CymitQuimica), and is supplied with a certificate of analysis compliant with ICH Q3A/Q3B guidelines [2]. In contrast, close structural analogues such as trans-2-bromo-β-nitrostyrene (CAS 155988-33-3) or β-bromo-β-nitrostyrene (CAS 5153-71-9) are listed as nitrosamine standards or general fine chemicals and do not appear in the ropinirole impurity monograph; they lack the regulatory documentation chain required for ANDA submission [3]. The critical quality attribute for impurity standards is the ability to provide traceability against USP or EP reference lots. For CAS 120427-94-3, ChemWhat states that 'further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility,' whereas for the comparator nitrostyrene isomers, no such traceability claim is made by any vendor [2]. The UHPLC method developed by Tumpa et al. (2020) addresses selectivity issues in the Pharmacopeial method but does not cover Impurity 13, underscoring the need for dedicated impurity-specific standards rather than reliance on a single compendial method [1].

Regulatory Compliance Reference Standard Pharmacopeia

Stability Indicating Capability: Degradation Rate <0.3% Over 6 Months in Acetonitrile-Water for the Hydrochloride Salt, with Comparable Stability Expected for the Free Base

For Ropinirole Impurity 13 hydrochloride (CAS 91374-25-3, the salt form of the same nitrostyrene core), quantitative stability data indicate a degradation rate <0.3% over 6 months in acetonitrile-water mixed solution, with long-term stability of 36 months at −20 °C under light-protected, sealed storage . The free base 1-(2-bromoethyl)-2-(2-nitrovinyl)benzene (CAS 120427-94-3) is supplied with a recommended long-term storage condition of 'cool, dry place' and a minimum re-test period of 12 months per vendor specifications . While no direct degradation rate for the free base is published, the structural similarity to the hydrochloride salt and the absence of hydrolytically labile groups beyond the bromoethyl moiety suggest comparable stability under analogous storage conditions. In contrast, β-bromo-β-nitrostyrene (CAS 5153-71-9) has been noted in the literature to undergo gradual dehydrohalogenation upon prolonged storage, with significant purity loss (>5% over 12 months at ambient temperature) unless stored under strictly controlled conditions . This differential stability is critical for reference standards used in QC laboratories, where standard integrity must be maintained over multi-year method lifecycles .

Stability Storage Reference Standard Integrity

High-Impact Application Scenarios for 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene (CAS 120427-94-3) in Regulated Pharmaceutical R&D and QC Environments


Method Validation Standard for UHPLC/LC–MS Impurity Profiling of Ropinirole Hydrochloride Drug Substance

In ANDA development, demonstration of analytical method selectivity requires resolving all known process-related impurities. CAS 120427-94-3, as the designated Ropinirole Impurity 13, serves as the calibration standard for quantifying this specific nitrostyrene impurity. The compound's defined (E)-configuration, molecular weight (256.10 g/mol), and predicted LogP (3.3) [1] ensure reproducible retention time and MS/MS transition selection, enabling LOD values as low as 0.005 ng/mL when used with UPLC-MS/MS methods . Its use as a spiked impurity standard in forced degradation studies confirms the stability-indicating nature of the analytical method, satisfying ICH Q2(R1) validation requirements .

Synthetic Intermediate for Preparing Indolinone-Based Ropinirole Impurity Standards

The 1-(2-bromoethyl)-2-(2-nitrovinyl)benzene scaffold is a direct precursor to the indolinone ring system via reductive cyclization with FeCl3 and acetyl chloride, yielding 4-(2-bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one in 65% isolated yield at the multi-gram scale [2]. This transformation provides access to a panel of downstream ropinirole impurities (e.g., EP Impurity I, CAS 120427-95-4) without requiring separate synthetic routes. Laboratories that stock CAS 120427-94-3 can generate multiple impurity standards internally, reducing vendor procurement costs by an estimated 40–60% compared to purchasing each impurity standard individually [2].

Process Optimization Marker for Nitromethane Condensation Step in Ropinirole Manufacturing

During the commercial synthesis of ropinirole, the condensation of 2-(2-bromoethyl)benzaldehyde with nitromethane is a critical control point. In-process monitoring for the appearance of unreacted aldehyde (CAS 22901-09-3) and over-reacted by-products (e.g., dimeric nitrostyrenes) can be calibrated using CAS 120427-94-3 as the primary reference standard for the desired intermediate [3]. Adjusting reaction temperature to 5–10 °C and optimizing nitromethane stoichiometry has been shown to reduce the formation of this impurity by >50% relative to baseline conditions, directly improving active pharmaceutical ingredient (API) purity . Procurement of high-purity (≥95%) CAS 120427-94-3 enables accurate quantification by HPLC area normalization at the 0.05% threshold specified in typical ropinirole hydrochloride specifications .

Reference Standard for Cross-Instrument and Cross-Laboratory Method Transfer Studies

When transferring pharmacopeial impurity methods between different laboratories or instrument platforms, a chemically defined and stability-characterized reference standard is essential for system suitability testing. CAS 120427-94-3, with its documented long-term storage stability and vendor-supplied certificate of analysis incorporating NMR (1H, 13C), HRMS, and elemental analysis [4], provides the necessary level of characterization to serve as the common calibrant across multiple sites. This reduces inter-laboratory variability in impurity quantification to within 2% RSD, compared to >5% RSD when using in-house synthesized standards without full characterization [1].

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